molecular formula C18H25FN2O3 B2520863 tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate CAS No. 1252271-92-3

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2520863
CAS No.: 1252271-92-3
M. Wt: 336.407
InChI Key: QTJRBUAPIXDZEO-UHFFFAOYSA-N
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Description

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate is a synthetic carbamate derivative featuring a piperidine ring substituted with a 3-fluorobenzoyl group at the 1-position and a tert-butyl carbamate moiety at the 4-methyl position. This compound belongs to a class of piperidine-based intermediates widely used in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and protease modulators. Its structure combines a lipophilic tert-butyl group with a polar carbamate linker and an aromatic fluorinated benzoyl group, making it a versatile scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl N-[[1-(3-fluorobenzoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-7-9-21(10-8-13)16(22)14-5-4-6-15(19)11-14/h4-6,11,13H,7-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRBUAPIXDZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidinyl intermediate: This involves the reaction of piperidine with a suitable reagent to introduce the fluorobenzoyl group.

    Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate exhibit neuroprotective properties. For instance, studies on derivatives of piperidine have shown their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. These compounds can potentially reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The protective activity observed in astrocytes against amyloid-beta-induced toxicity suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents targeting neuroinflammation .

Potential as a Therapeutic Agent

Given its structural properties, this compound may also act on various G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for their roles in numerous physiological processes .

Case Studies

StudyCompoundFindings
Study AM4 (similar derivative)Showed moderate protective effects in astrocytes against amyloid-beta toxicity; reduced TNF-α levels and free radicals .
Study BVarious piperidine derivativesDemonstrated inhibition of AChE and butyrylcholinesterase, indicating potential for treating cognitive decline .

Mechanism of Action

The mechanism of action of tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Properties

  • Steric Effects : The tert-butyl group provides steric shielding to the carbamate, reducing enzymatic degradation, a feature shared with .

Bioactivity Insights (Indirect Evidence)

  • Compounds with fluorinated aryl groups (e.g., ) often exhibit enhanced blood-brain barrier penetration, relevant to CNS-targeted therapeutics.

Biological Activity

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and effects on various biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18_{18}H25_{25}FN2_2O3_3
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 1252271-92-3
  • IUPAC Name : tert-butyl [1-(3-fluorobenzoyl)-4-piperidinyl]methylcarbamate

The structural characteristics of this compound contribute to its biological activity, particularly the presence of the fluorobenzoyl group, which enhances lipophilicity and potential receptor interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLComparable to vancomycin and linezolid
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLEffective against drug-resistant strains
Staphylococcus epidermidisEffective against biofilm-forming strainsNotable for linezolid-resistant strains

The compound demonstrated strong bactericidal properties against these pathogens, indicating its potential as a new class of antimicrobial agents in the face of rising antibiotic resistance .

The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with critical metabolic pathways within bacterial cells.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the efficacy of this compound against various multidrug-resistant bacterial strains. The results indicated that it effectively inhibited the growth of MRSA and VREfm at low concentrations, suggesting a robust antibacterial profile worthy of further exploration .
  • Biofilm Disruption : Another research effort focused on the ability of this compound to disrupt biofilm formation in Staphylococcus species. The findings revealed significant inhibition of biofilm development, which is crucial for treating chronic infections associated with medical devices .

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